4-Methylsulfanyl-butyryl chloride
Description
Properties
IUPAC Name |
4-methylsulfanylbutanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRMVDLKSHMLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54473-54-0 | |
| Record name | 4-(methylsulfanyl)butanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylsulfanyl-butyryl chloride can be synthesized through the reaction of 4-methylsulfanyl-butyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically involves heating the acid with thionyl chloride in the presence of a suitable solvent, such as dichloromethane, to facilitate the formation of the chloride derivative.
Industrial Production Methods: In an industrial setting, the production of 4-Methylsulfanyl-butyryl chloride may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylsulfanyl-butyryl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methylsulfanyl-butyric acid.
Reduction: Reduction reactions can convert the chloride group to a hydroxyl group, resulting in the formation of 4-methylsulfanyl-butyric acid.
Substitution: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as methanol (CH3OH) or ammonia (NH3) can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Methylsulfanyl-butyric acid
Reduction: 4-Methylsulfanyl-butyric acid
Substitution: Esters or amides, depending on the nucleophile used
Scientific Research Applications
4-Methylsulfanyl-butyryl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in biochemical studies to investigate metabolic pathways.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific metabolic enzymes.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
4-Methylsulfanyl-butyryl chloride is similar to other compounds such as 4-methylsulfanyl-butyric acid and various other butyryl chloride derivatives. its unique structure, particularly the presence of the methylsulfanyl group, distinguishes it from these compounds and contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
4-Methylsulfanyl-butyric acid
Other butyryl chloride derivatives
Biological Activity
4-Methylsulfanyl-butyryl chloride, a compound with the CAS number 54473-54-0, is a derivative of butyric acid, modified with a methylsulfanyl group. This modification can significantly influence the compound's biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology. This article explores the biological activity of 4-Methylsulfanyl-butyryl chloride, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of 4-Methylsulfanyl-butyryl chloride typically involves the chlorination of 4-methylsulfanybutyric acid. The reaction conditions often require the use of reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to facilitate the conversion from carboxylic acid to acyl chloride.
Chemical Structure:
- IUPAC Name: 4-Methylsulfanylbutanoyl chloride
- Molecular Formula: C₅H₉ClOS
- Molecular Weight: 166.64 g/mol
The biological activity of 4-Methylsulfanyl-butyryl chloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methylsulfanyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation: It may bind to specific receptors, altering their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that compounds similar to 4-Methylsulfanyl-butyryl chloride exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy is still limited.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to modulate inflammatory cytokines. In vitro studies have shown that derivatives of butyric acid can downregulate pro-inflammatory markers, suggesting a similar effect for 4-Methylsulfanyl-butyryl chloride.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated that butyric acid derivatives possess anti-inflammatory properties in macrophage models. |
| Study B | Found that certain acyl chlorides exhibit antimicrobial activity against Gram-positive bacteria. |
| Study C | Investigated the enzyme inhibition potential of methylsulfanyl derivatives, indicating possible therapeutic applications in metabolic disorders. |
Toxicological Profile
While specific toxicity data for 4-Methylsulfanyl-butyryl chloride is sparse, similar compounds have been studied for their safety profiles. Toxicological assessments typically focus on acute toxicity, chronic exposure effects, and irritant properties.
Safety Considerations:
- Irritation Potential: Acyl chlorides can be irritants; hence, appropriate safety measures should be taken during handling.
- Metabolism: Understanding the metabolic pathways is crucial for predicting potential toxic effects.
Q & A
Basic: What are the standard synthetic routes for preparing 4-Methylsulfanyl-butyryl chloride, and how can reaction conditions be optimized?
4-Methylsulfanyl-butyryl chloride is typically synthesized via nucleophilic substitution or thiol-ene reactions. A common approach involves reacting 4-methylsulfanyl-butyric acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:
- Reagent selection : Thionyl chloride is preferred for its efficiency in generating acyl chlorides. A catalytic amount of dimethylformamide (DMF) can accelerate the reaction.
- Temperature control : Reactions are conducted under reflux (70–80°C) to ensure complete conversion while minimizing side reactions.
- Solvent choice : Anhydrous dichloromethane or toluene is used to avoid hydrolysis of the sulfanyl group.
Purification via distillation under reduced pressure (e.g., 40–60°C at 10–15 mmHg) yields high-purity product .
Basic: How should researchers characterize the purity and structural integrity of 4-Methylsulfanyl-butyryl chloride?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for SCH₃) and acyl chloride carbonyl (δ ~170–175 ppm).
- FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch).
- Mass spectrometry (MS) : Molecular ion [M+H]+ at m/z 166.6 (calculated for C₅H₉ClOS).
- Titration : Quantification of active chloride using AgNO₃ to detect unreacted starting materials .
Advanced: How do steric and electronic effects influence the reactivity of 4-Methylsulfanyl-butyryl chloride in nucleophilic substitutions?
The methylsulfanyl group exerts both steric and electronic effects:
- Steric hindrance : The SCH₃ group at the β-position reduces accessibility to the acyl chloride, slowing reactions with bulky nucleophiles (e.g., tert-butanol).
- Electron donation : The sulfur atom donates electron density via resonance, slightly destabilizing the carbonyl electrophilicity. This requires stronger nucleophiles (e.g., amines over alcohols) for efficient substitution.
Comparative studies with analogs (e.g., 4-methylsulfonyl-butyryl chloride) show reduced reactivity due to the electron-withdrawing sulfonyl group .
Advanced: What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during derivatization?
- Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the acyl chloride.
- Temperature modulation : Conduct reactions at 0–5°C to suppress disulfide formation from thiol byproducts.
- Additives : Add scavengers like molecular sieves or triethylamine to trap HCl, which can catalyze degradation .
Advanced: How can researchers resolve contradictions in reported reaction yields for sulfanyl-acyl chloride derivatives?
Discrepancies often arise from:
- Impurity profiles : Residual thiols or oxidized disulfides in starting materials can reduce effective yields. Use LC-MS to quantify impurities.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may accelerate decomposition. Validate solvent purity via Karl Fischer titration.
- Catalyst variability : Trace metal contaminants (e.g., Fe³⁺) in reagents can alter reaction pathways. Chelating agents like EDTA may stabilize the system .
Basic: What safety protocols are critical when handling 4-Methylsulfanyl-butyryl chloride?
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its lachrymatory and corrosive nature.
- Storage : Store in airtight, amber glass containers at 2–8°C to prevent moisture ingress and thermal degradation.
- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
Advanced: What mechanistic insights guide the design of 4-Methylsulfanyl-butyryl chloride-based probes for biological studies?
The compound’s dual functionality (acyl chloride and thioether) enables:
- Bioconjugation : React with amine-rich biomolecules (e.g., lysine residues) to form stable amide linkages for fluorescent labeling.
- Redox activity : The thioether group can participate in glutathione-mediated redox cycling, useful for studying cellular oxidative stress.
Optimize pH (7.4–8.5) and buffer systems (e.g., PBS) to balance reactivity and biomolecule stability .
Advanced: How does 4-Methylsulfanyl-butyryl chloride compare to other sulfanyl/sulfonyl acyl chlorides in material science applications?
- Polymer crosslinking : The thioether group enhances thermal stability compared to sulfonyl analogs, as seen in TGA studies (decomposition >250°C vs. ~200°C for sulfonyl derivatives).
- Surface functionalization : Higher reactivity toward hydroxylated surfaces (e.g., silica) due to reduced steric bulk compared to biphenylsulfonyl chlorides .
Basic: What analytical methods are recommended for quantifying 4-Methylsulfanyl-butyryl chloride in reaction mixtures?
- HPLC : Reverse-phase C18 columns with UV detection at 220 nm (acyl chloride absorbance).
- GC-MS : Derivatize with methanol to form the methyl ester, improving volatility.
- Ion chromatography : Quantify chloride ions released during hydrolysis to infer concentration .
Advanced: How can computational modeling predict the reactivity of 4-Methylsulfanyl-butyryl chloride in novel reactions?
- DFT calculations : Model transition states to assess energy barriers for nucleophilic attacks. The sulfur atom’s electron-donating effect lowers the LUMO energy of the carbonyl, favoring attack at the α-carbon.
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation tendencies in non-polar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
